molecular formula C7H9ClN2O2 B11786451 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride

Cat. No.: B11786451
M. Wt: 188.61 g/mol
InChI Key: LHWAKJWPOIIVBQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride typically involves the condensation of a pyridine derivative with an appropriate oxazine precursor. One common method involves the use of phenol, primary amines, and aldehydes through a Mannich reaction . Another method includes the cyclization of ortho-aminomethylphenol with aldehydes or ketones in the presence of catalysts such as tin(IV) chloride or methylsilyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions or catalytic cyclization processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: The compound is used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride stands out due to its specific structural features and the presence of the hydroxyl group at the 7-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

1,2,3,6-tetrahydropyrido[3,4-b][1,4]oxazin-7-one;hydrochloride

InChI

InChI=1S/C7H8N2O2.ClH/c10-7-3-5-6(4-9-7)11-2-1-8-5;/h3-4,8H,1-2H2,(H,9,10);1H

InChI Key

LHWAKJWPOIIVBQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CNC(=O)C=C2N1.Cl

Origin of Product

United States

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